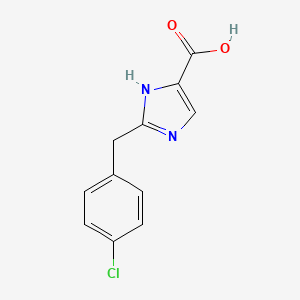
(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine typically involves the condensation of 2-amino-7,8-dihydroquinazoline with hydroxylamine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce amine or hydroxylamine derivatives. Substitution reactions can lead to a wide range of substituted quinazoline compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine has several scientific research applications, including:
Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine include other quinazoline derivatives such as:
- 2-aminoquinazoline
- 2-hydroxyquinazoline
- 2-methylquinazoline
Uniqueness
What sets this compound apart from these similar compounds is its unique structural feature of having both an amino group and a hydroxylamine moiety. This dual functionality allows the compound to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities.
Eigenschaften
Molekularformel |
C8H10N4O |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N4O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12-13/h4,13H,1-3H2,(H2,9,10,11)/b12-7- |
InChI-Schlüssel |
JUNJPHQJUHIBMI-GHXNOFRVSA-N |
Isomerische SMILES |
C1CC2=NC(=NC=C2/C(=N\O)/C1)N |
Kanonische SMILES |
C1CC2=NC(=NC=C2C(=NO)C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


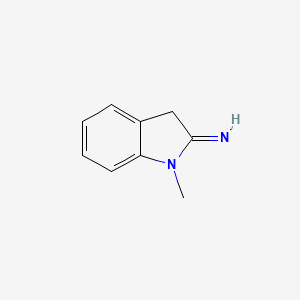

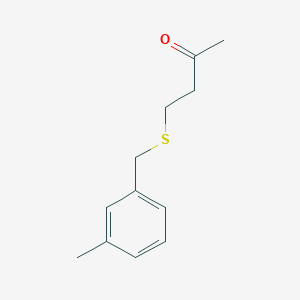

![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
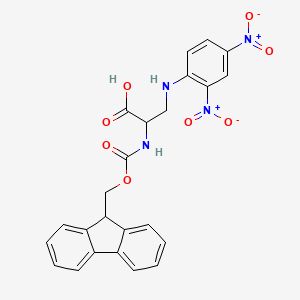
![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)
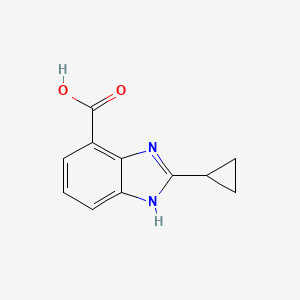

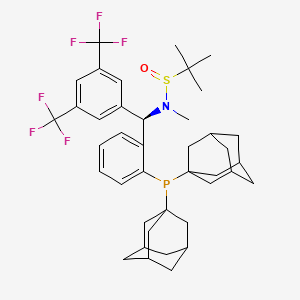
![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)
